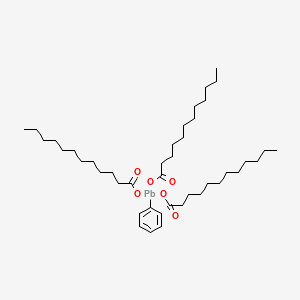
Plumbane, phenyltris(dodecanoyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbane, phenyltris(dodecanoyloxy)- is a chemical compound with the molecular formula C42H74O6Pb It is a derivative of plumbane, where the hydrogen atoms are replaced by phenyltris(dodecanoyloxy) groups
Méthodes De Préparation
The synthesis of Plumbane, phenyltris(dodecanoyloxy)- typically involves the reaction of lead compounds with phenyltris(dodecanoyloxy) reagents. One common method involves the use of lead(II) nitrate and sodium borohydride as starting materials. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Plumbane, phenyltris(dodecanoyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may result in the formation of lead hydrides.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Plumbane, phenyltris(dodecanoyloxy)- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead-containing compounds.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding the interactions of lead-based compounds with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use in diagnostic imaging and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Plumbane, phenyltris(dodecanoyloxy)- involves its interaction with molecular targets and pathways within a system. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Plumbane, phenyltris(dodecanoyloxy)- can be compared with other similar compounds, such as:
- Methane, CH4
- Silane, SiH4
- Germane, GeH4
- Stannane, SnH4
These compounds share a similar tetrahedral structure but differ in their chemical properties and reactivity. Plumbane, phenyltris(dodecanoyloxy)- is unique due to the presence of phenyltris(dodecanoyloxy) groups, which impart distinct chemical and physical properties .
Propriétés
Numéro CAS |
3268-27-7 |
|---|---|
Formule moléculaire |
C42H74O6Pb |
Poids moléculaire |
882 g/mol |
Nom IUPAC |
[di(dodecanoyloxy)-phenylplumbyl] dodecanoate |
InChI |
InChI=1S/3C12H24O2.C6H5.Pb/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-2-4-6-5-3-1;/h3*2-11H2,1H3,(H,13,14);1-5H;/q;;;;+3/p-3 |
Clé InChI |
UZAUHLCZKXKVBV-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCC(=O)O[Pb](C1=CC=CC=C1)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


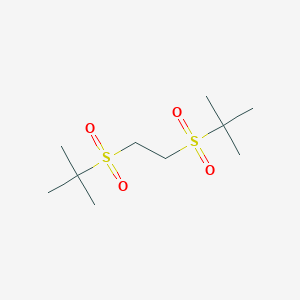
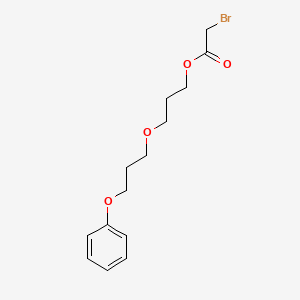

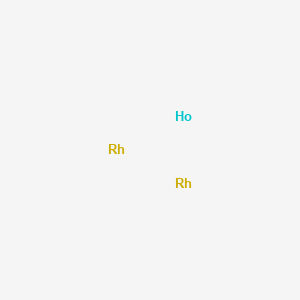
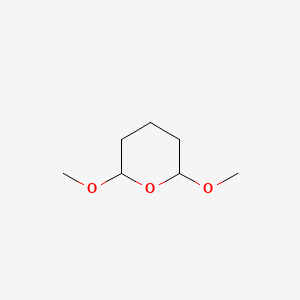


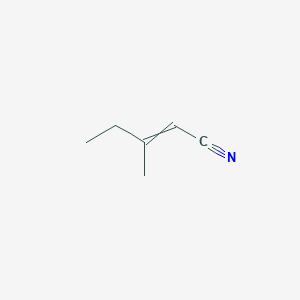
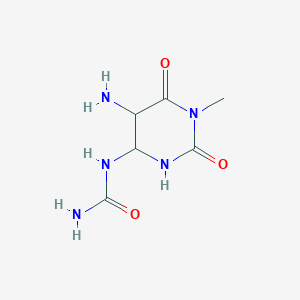
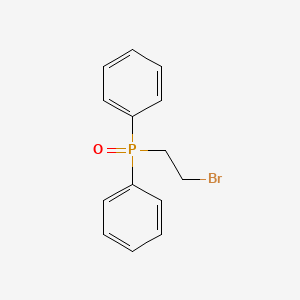

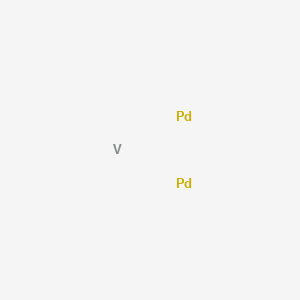
![3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14734518.png)

